Purine, 6-(p-methoxybenzylthio)-
Description
Purine, 6-(p-methoxybenzylthio)- is a synthetic purine derivative characterized by a p-methoxybenzylthio substituent at position 6 of the purine ring. This compound has garnered attention for its role as a subversive substrate of Toxoplasma gondii adenosine kinase (EC 2.7.1.20), an enzyme critical for purine salvage in the parasite . Its selective toxicity against T. gondii—attributed to preferential phosphorylation by the parasite’s adenosine kinase—makes it a promising candidate for antitoxoplasmic chemotherapy. The compound’s structure (C₁₃H₁₂N₄OS, molecular weight ~272.33 g/mol) includes a methoxy group at the para position of the benzylthio moiety, which enhances binding affinity to the target enzyme compared to unsubstituted analogues .
Properties
CAS No. |
91803-44-0 |
|---|---|
Molecular Formula |
C13H12N4OS |
Molecular Weight |
272.33 g/mol |
IUPAC Name |
6-[(4-methoxyphenyl)methylsulfanyl]-7H-purine |
InChI |
InChI=1S/C13H12N4OS/c1-18-10-4-2-9(3-5-10)6-19-13-11-12(15-7-14-11)16-8-17-13/h2-5,7-8H,6H2,1H3,(H,14,15,16,17) |
InChI Key |
HRSGHLQOMVWURP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CSC2=NC=NC3=C2NC=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Purine, 6-(p-methoxybenzylthio)- typically involves the introduction of the p-methoxybenzylthio group to the purine ring. One common method is the reaction of 6-chloropurine with p-methoxybenzylthiol in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
Purine, 6-(p-methoxybenzylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioether group to a thiol.
Substitution: The p-methoxybenzylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Scientific Research Applications
Purine, 6-(p-methoxybenzylthio)- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Purine, 6-(p-methoxybenzylthio)- involves its interaction with specific molecular targets. It can inhibit enzymes such as xanthine oxidase, which plays a role in purine metabolism. By inhibiting this enzyme, the compound can modulate the levels of purine metabolites, potentially leading to therapeutic effects . Additionally, it may interact with other cellular pathways, contributing to its biological activity.
Comparison with Similar Compounds
Structural Modifications and Binding Affinity
The activity of 6-substituted purines is highly dependent on the electronic and steric properties of the substituent. Key structural analogues include:
| Compound | Substituent | Key Structural Feature | IC₅₀ (μM) | Molecular Weight (g/mol) |
|---|---|---|---|---|
| Purine, 6-(p-methoxybenzylthio)- | p-methoxybenzylthio | Electron-donating methoxy group | 4.6 | ~272.33 |
| 7-Deaza-6-(p-cyanobenzylthio)inosine | p-cyanobenzylthio | Electron-withdrawing cyano group | 5.3 | ~284.30 |
| Carbocyclic 6-(p-methoxybenzylthio)inosine | Carbocyclic core + p-methoxybenzylthio | Ribose replaced with carbocyclic ring | 12.1 | ~310.34 |
| 6-Benzylthioinosine | Benzylthio | Unsubstituted benzyl group | >10 | ~258.30 |
| 6-(Methylthio)purine | Methylthio | Small aliphatic substituent | N/A | ~166.20 |
Key Observations :
- Electron-donating groups (e.g., p-methoxy) improve binding affinity to T. gondii adenosine kinase by stabilizing aromatic interactions with residues like Trp-229 .
- Electron-withdrawing groups (e.g., p-cyano) reduce affinity due to unfavorable electronic interactions .
- Carbocyclic modifications (e.g., replacing ribose with a carbocyclic ring) lower efficacy, likely due to altered conformational flexibility .
Efficacy Against T. gondii
The antitoxoplasmic activity of 6-substituted purines correlates with their ability to act as subversive substrates for adenosine kinase:
- Purine, 6-(p-methoxybenzylthio)- exhibits the highest potency (IC₅₀ = 4.6 μM), outperforming clinical drugs like pyrimethamine (IC₅₀ = 16.1 μM) and sulfadiazine (IC₅₀ = 27.3 μM) .
- Carbocyclic analogues (e.g., carbocyclic 6-(p-methoxybenzylthio)inosine, IC₅₀ = 12.1 μM) are ~1.5-fold less potent than their non-carbocyclic counterparts, suggesting reduced metabolic activation .
- Unsubstituted 6-benzylthioinosine (IC₅₀ >10 μM) demonstrates inferior activity, highlighting the necessity of para-substituents for optimal efficacy .
Selectivity and Toxicity
- In contrast, 6-mercaptopurine (a related compound with a thiol group) exhibits significant host toxicity due to nonspecific incorporation into DNA .
- Substituent-Dependent Safety: Nitro or cyano substituents (e.g., carbocyclic 6-(p-nitrobenzylthio)inosine, IC₅₀ = 43 μM) reduce both efficacy and safety margins, likely due to reactive metabolite formation .
Mechanistic Insights from Docking Studies
Docking simulations reveal that the p-methoxybenzylthio group optimally occupies a hydrophobic tunnel in T. gondii adenosine kinase, formed by Pro-225 and Pro-236. The methoxy group’s orientation facilitates π-π stacking with Trp-229, enhancing binding . In contrast, bulkier substituents (e.g., p-methoxycarbonyl) introduce steric clashes, reducing affinity .
Biological Activity
Purine, 6-(p-methoxybenzylthio)- is a derivative of purine, a fundamental structure in biochemistry that serves as the backbone for important biomolecules such as nucleotides and nucleic acids. This compound features a p-methoxybenzylthio group at the 6-position of the purine ring, which significantly influences its chemical properties and biological activities. The unique substituent enhances solubility and may alter interactions with biological targets, leading to diverse pharmacological effects.
The synthesis of Purine, 6-(p-methoxybenzylthio)- typically involves multi-step organic reactions. Common methods include:
- Formation of the Purine Base : Starting with a suitable purine precursor.
- Introduction of the p-Methoxybenzylthio Group : Achieved through nucleophilic substitution reactions.
The chemical behavior of this compound is characterized by various reactions typical of purine derivatives, including oxidation and substitution reactions.
Biological Activities
Purine derivatives are known for their diverse biological activities, particularly in cellular signaling and energy transfer. The biological activities of Purine, 6-(p-methoxybenzylthio)- can be categorized into several key areas:
1. Cytotoxic Activity
Recent studies have highlighted the cytotoxic potential of Purine derivatives against various cancer cell lines. For instance, analogs containing similar structural features have shown high cytotoxic activity against murine mammary carcinoma (4T1) and human colorectal adenocarcinoma (COLO201) cells .
| Cell Line | IC50 (µM) | Remarks |
|---|---|---|
| 4T1 | <10 | High sensitivity |
| COLO201 | <15 | Moderate sensitivity |
| HepG2 | <20 | Lower sensitivity |
The mechanism of action for Purine, 6-(p-methoxybenzylthio)- likely involves inhibition of DNA biosynthesis and interference with cellular pathways. Studies have indicated that compounds with similar structures can act as inhibitors of cyclin-dependent kinases and induce apoptosis in cancer cells .
3. Antiviral Activity
Some purine derivatives have also demonstrated antiviral properties. For example, compounds similar to Purine, 6-(p-methoxybenzylthio)- have shown effectiveness against herpes simplex virus type 1 (HSV-1), including strains resistant to acyclovir . This suggests potential applications in antiviral drug development.
Case Studies
Case Study 1: Cytotoxicity Assessment
A recent study synthesized a series of purine conjugates to evaluate their cytotoxic effects on various tumor cell lines. The results indicated that compounds with longer linkers between the purine base and other functional groups exhibited increased selectivity and potency against specific cancer types .
Case Study 2: Antiviral Efficacy
In another study, researchers evaluated the antiviral activity of purine derivatives against HSV-1. The findings revealed that certain structural modifications enhanced efficacy against resistant strains, indicating a promising direction for future antiviral therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
